

## An In-depth Technical Guide to 4-Bromo-5-methoxyquinoline

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### Compound of Interest

Compound Name: 4-Bromo-5-methoxyquinoline

Cat. No.: B1441069

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### Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-5-methoxyquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, characterization, and application of this compound. The information presented herein is curated from available scientific literature and supplier data, with a focus on experimental veracity and practical utility for the research community.

### Chemical Identity and Physical Properties

**4-Bromo-5-methoxyquinoline** is a substituted quinoline with the molecular formula  $C_{10}H_8BrNO$ .<sup>[1][2]</sup> Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the quinoline ring, imparts specific physicochemical characteristics that are crucial for its reactivity and potential applications.

Table 1: Key Physicochemical Properties of **4-Bromo-5-methoxyquinoline**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_8BrNO$	[1][2]
Molecular Weight	238.08 g/mol	[1]
CAS Number	643069-46-9	[1][3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	Not experimentally determined	
Boiling Point	Not experimentally determined	
Solubility	Sparingly soluble in cold water; soluble in many organic solvents	[3]

Note: While specific experimental data for the melting and boiling points are not readily available in the cited literature, quinoline itself is a colorless liquid that becomes yellow and then brown on exposure to light and is only slightly soluble in cold water but readily dissolves in hot water and most organic solvents.<sup>[3]</sup> The solubility of derivatives like **4-Bromo-5-methoxyquinoline** is expected to be similar, with good solubility in common organic solvents such as ethanol, ether, acetone, and chloroform.<sup>[5]</sup>

### Structural Elucidation

The structural confirmation of **4-Bromo-5-methoxyquinoline** is paramount for its use in synthesis and biological screening. Spectroscopic methods are indispensable for this purpose.

Caption: Chemical structure of **4-Bromo-5-methoxyquinoline**.

### Spectroscopic Characterization

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is a fundamental tool for the structural verification of **4-Bromo-5-methoxyquinoline**. A referenced spectrum is available, providing a baseline for researchers synthesizing or using this compound.[6] The expected signals would correspond to the protons on the quinoline ring and the methoxy group, with their chemical shifts and coupling patterns being indicative of their positions on the scaffold.

## Synthesis and Purification Strategies

While a specific, detailed synthesis protocol for **4-Bromo-5-methoxyquinoline** is not readily available in the public domain, general methods for the synthesis of bromo- and methoxy-substituted quinolines can be adapted. These often involve multi-step sequences starting from simpler aniline or quinoline precursors.[7][8][9]

### General Synthetic Approaches

Common strategies for the synthesis of substituted quinolines include:

- **Skraup Synthesis:** This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]
- **Doebner-von Miller Reaction:** A variation of the Skraup synthesis that uses  $\alpha,\beta$ -unsaturated aldehydes or ketones.[3]
- **Combes Quinoline Synthesis:** This involves the reaction of anilines with  $\beta$ -diketones.[3]
- **Friedländer Synthesis:** This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group.

For the introduction of the bromo and methoxy substituents, halogenation and nucleophilic substitution or electrophilic aromatic substitution on a pre-formed quinoline ring or a suitable precursor are common strategies.[10]

### Purification

Purification of bromoquinoline derivatives is typically achieved through standard laboratory techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Table 2: Common Purification Techniques for Bromoquinoline Derivatives

Technique	Description	Source(s)
Recrystallization	An effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Common solvent systems for bromoquinolines include heptane/toluene.	[5][11]
Column Chromatography	A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For bromoquinolines, silica gel or alumina can be used as the stationary phase with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase.	[5][11]

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Cool [label="Slow cooling to\nroom temperature"];
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Filter [label="Vacuum filtration"];
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MotherLiquor [label="Mother Liquor\n(contains impurities)"];
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Dissolve -> Cool;
Cool -> Crystals;
Crystals -> Filter;
Filter -> Pure;
Filter -> MotherLiquor [dir=back];
}
```

Caption: General workflow for the purification of a solid organic compound by recrystallization.

## Safety and Handling

Specific safety data for **4-Bromo-5-methoxyquinoline** is not extensively documented. However, based on the data for its isomers and related quinoline compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

- Eye Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and a lab coat.
- Inhalation: Avoid breathing dust. Use in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.[4]

## Conclusion

**4-Bromo-5-methoxyquinoline** is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data on some of its physical properties are yet to be widely published, this guide provides a foundational understanding of its identity, characterization, and general handling. Researchers are encouraged to perform their own analyses to determine specific parameters such as melting point and solubility for their particular applications. The synthetic and purification strategies outlined, based on established methods for related compounds, offer a starting point for the preparation of high-purity material.

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